molecular formula C13H21NO2 B3091638 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime CAS No. 1217874-80-0

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime

Cat. No.: B3091638
CAS No.: 1217874-80-0
M. Wt: 223.31 g/mol
InChI Key: OJBHYQHZQDEUEM-SDNWHVSQSA-N
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Description

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime is a functionalized derivative of (1R)-(+)-camphor oxime, designed for advanced chemical synthesis and pharmaceutical research. The compound integrates the rigid, chiral bicyclic framework of camphor with an oxiranylmethyl (glycidyl) ether group on the oxime oxygen. This structure makes it a valuable chiral building block or precursor for synthesizing more complex molecules, such as ligands for catalysis or candidates for pharmacological evaluation. Research into analogous O-substituted camphor oxime ethers has demonstrated their potential in developing compounds with analgesic and antiarrhythmic activities . The reactive epoxide moiety in the oxiranylmethyl chain offers a versatile handle for further chemical modifications, including nucleophilic ring-opening reactions, allowing researchers to introduce additional functional groups or tether the chiral scaffold to other molecular systems. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2)9-4-5-13(12,3)11(6-9)14-16-8-10-7-15-10/h9-10H,4-8H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBHYQHZQDEUEM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3CO3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/OCC3CO3)/C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime typically involves multiple steps:

    Starting Material: The synthesis begins with camphor (1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one).

    Oxime Formation: Camphor is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form camphor oxime.

    Epoxidation: The oxime is then treated with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxiranylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can open the epoxide ring under basic or acidic conditions.

Major Products

    Oxidation: Products include camphor derivatives with additional oxygen functionalities.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted camphor derivatives with various functional groups.

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime involves its interaction with various molecular targets:

    Molecular Targets: The oxime and epoxide groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

    Pathways Involved: The compound may affect biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Substituent Variations in Oxime Ether Derivatives

The oxime ether group in camphor derivatives is highly modifiable. Below is a comparison of substituents and their impacts:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound O-Oxiranylmethyl C₁₃H₁₉NO₂ 221.30 Epoxide reactivity; moderate yield (45%)
O-(4-Fluorobenzyl) Oxime O-(4-Fluorobenzyl) C₁₇H₂₁FNO 283.35 Enhanced lipophilicity; fluorinated aromatic group
O-Propynyl Oxime O-Prop-2-yn-1-yl C₁₃H₁₉NO 205.29 Alkyne functionality; agrochemical applications (e.g., Heptopargil)
Camphorquinone Oxime 3-Oxime (no ether) C₁₀H₁₅NO 165.23 Photoreactive; used in asymmetric synthesis

Structural Insights :

  • Epoxide vs.
  • Propynyl vs. Oxiranylmethyl : The propynyl group’s triple bond enables click chemistry applications, contrasting with the epoxide’s electrophilic reactivity .

Physicochemical Properties

Comparative data on solubility, stability, and spectral features:

Property Target Compound O-(4-Fluorobenzyl) Oxime Camphorquinone Oxime
Boiling Point 243°C (est.) Not reported 243°C (similar backbone)
Density 1.14 g/cm³ ~1.2 g/cm³ (est.) 1.12 g/cm³
¹H-NMR δ 1.30 (s, 6H) δ 7.2–7.4 (fluorobenzyl H) δ 2.4–2.7 (quinone protons)
Stability Air-stable (weeks) Light-sensitive Photoreactive

Key Observations :

  • The fluorobenzyl derivative’s aromatic protons dominate its NMR profile, while the target compound’s spectrum highlights methyl and oxirane protons .
  • Camphorquinone oxime’s photoreactivity contrasts with the air stability of the oxiranylmethyl analog .

Q & A

Q. What mechanistic insights explain the reactivity of the oxiranylmethyl group in nucleophilic environments?

  • Methodological Answer :
  • Study ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic vs. basic conditions.
  • Use <sup>18</sup>O isotopic labeling to track epoxide oxygen migration during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime
Reactant of Route 2
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1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime

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